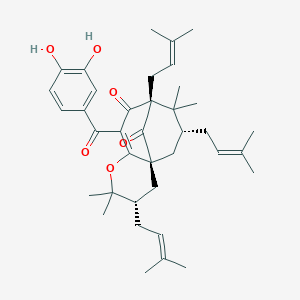

![molecular formula C23H14F6S2 B163022 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene CAS No. 137814-07-4](/img/structure/B163022.png)

1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene

Descripción general

Descripción

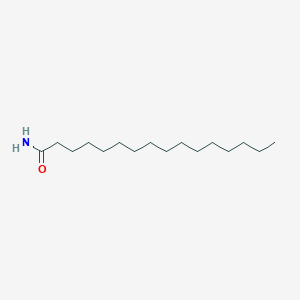

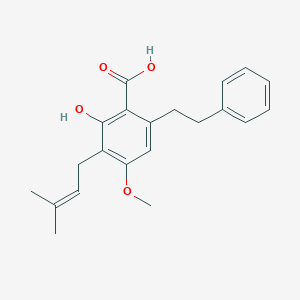

“1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene” is a chemical compound with the molecular formula C23H14F6S2 and a molecular weight of 468.48 . It appears as a white to light yellow powder or crystal .

Synthesis Analysis

The synthesis of this compound involves acylation of 1,2-bis(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-ene, which results in symmetric and asymmetric 1,2-dihetarylethenes . These are of interest as photosensitive components of photochromic recording media for optical read/write storage .Molecular Structure Analysis

The molecular structure of this compound consists of two 2-methylbenzo[b]thiophen-3-yl groups attached to a 3,3,4,4,5,5-hexafluoro-1-cyclopentene core .Chemical Reactions Analysis

This compound undergoes thermally irreversible photochromic reactions, where colouration/decolouration cycles can be repeated more than 10^4 times without significant loss of performance .Physical And Chemical Properties Analysis

This compound has a melting point range of 157.0 to 162.0 °C . It has a maximum absorption wavelength of 225 nm in methanol . It is slightly soluble in tetrahydrofuran .Aplicaciones Científicas De Investigación

Photochromic Recording Media

The compound is used as a photosensitive component in photochromic recording media for optical read/write storage. This application takes advantage of the compound’s ability to change color when exposed to light, which is reversible and can be used for data storage that responds to light exposure .

Thermally Irreversible Photochromic Systems

Another application is in thermally irreversible photochromic systems . These systems can undergo coloration and decoloration cycles repeatedly without significant loss of performance, making them suitable for devices that require long-term stability in their photochromic properties .

Fatigue-Resistant Photochromic Properties

The compound has been synthesized into derivatives that possess fatigue-resistant photochromic properties . These derivatives can undergo reversible photocyclization, producing a red coloration that is stable and does not degrade over time, which is beneficial for long-lasting photochromic devices .

Photochromic Polysiloxanes

It has also been incorporated into photochromic polysiloxanes . These are polymers with pendant photochromic units that exhibit changes in color upon light exposure. The polymers’ photochromic properties have been studied using steady-state and picosecond time-resolved spectroscopies .

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-1-benzothiophen-3-yl)cyclopenten-1-yl]-2-methyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F6S2/c1-11-17(13-7-3-5-9-15(13)30-11)19-20(22(26,27)23(28,29)21(19,24)25)18-12(2)31-16-10-6-4-8-14(16)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLMHUFAXSWHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC5=CC=CC=C54)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464958 | |

| Record name | 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |

CAS RN |

137814-07-4 | |

| Record name | 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does incorporating 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene into a Metal-Organic Framework (MOF) impact its photochromic properties and fatigue resistance?

A2: Embedding BMTH within MOFs like MOF-5, MIL-68(In), and MIL-68(Ga) effectively transfers its photochromic behavior to a solid crystalline material. [] Interestingly, the confinement within the MOF pores enhances the normally suppressed green light (λ = 535 nm) induced switching of BMTH. [] Furthermore, the MOF environment significantly improves the compound's fatigue resistance, demonstrating no degradation after ten switching cycles. [] This highlights the potential of MOFs to enhance the stability and performance of photochromic compounds for various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine](/img/structure/B162958.png)

![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)

![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)

![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)